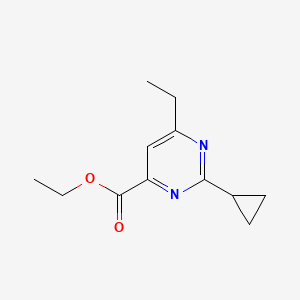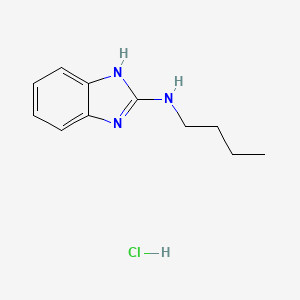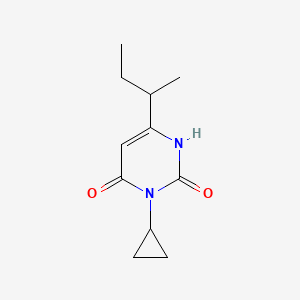
Ethyl-2-Cyclopropyl-6-ethylpyrimidin-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale Mittel
In der medizinischen Chemie wurden Derivate des Pyrimidins, wie beispielsweise Ethyl-2-Cyclopropyl-6-ethylpyrimidin-4-carboxylat, auf ihr Potenzial als antivirale Mittel untersucht. Diese Verbindungen können so konzipiert werden, dass sie auf virale Enzyme oder Replikationsmechanismen abzielen. Zum Beispiel haben ähnliche Strukturen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt .
Landwirtschaft: Entwicklung von Pestiziden
Das Pyrimidin-Gerüst ist ein Schlüsselelement bei der Entwicklung von Pestiziden. Seine Derivate können synthetisiert werden, um Verbindungen zu erzeugen, die wirksam zur Schädlingsbekämpfung und zur Steigerung der Erträge eingesetzt werden können. Die Forschung an Pyrimidin-Derivaten wie this compound könnte zu neuen landwirtschaftlichen Chemikalien führen .
Materialwissenschaften: Organische Halbleiter
In den Materialwissenschaften sind Pyrimidin-Derivate wertvoll für die Herstellung organischer Halbleiter. Diese Materialien werden in elektronischen Geräten verwendet, da sie Strom leiten können und gleichzeitig die Flexibilität organischer Verbindungen beibehalten. This compound könnte zu Fortschritten in diesem Bereich beitragen .
Umweltwissenschaften: Analytische Standards
Verbindungen wie this compound können als analytische Standards in den Umweltwissenschaften dienen. Sie helfen bei der genauen Erkennung von Schadstoffen und der Bewertung der Umweltverschmutzung. Ihre Stabilität und Spezifität machen sie ideal für solche Anwendungen .
Biochemie: Enzyminhibition
In der Biochemie werden Pyrimidin-Derivate auf ihre Rolle als Enzyminhibitoren untersucht. Sie können an aktive Zentren von Enzymen binden und biochemische Pfade modulieren. Diese Eigenschaft ist entscheidend für die Entwicklung von Medikamenten, die verschiedene Stoffwechselstörungen behandeln können .
Pharmakologie: Arzneimittelsynthese
Der Pyrimidinring ist ein häufiges Merkmal in vielen pharmazeutischen Arzneimitteln. This compound könnte als Zwischenprodukt bei der Synthese von Medikamenten mit unterschiedlichen therapeutischen Anwendungen verwendet werden, darunter Krebs-, Diabetes- und Herz-Kreislauf-Medikamente .
Biochemische Analyse
Dosage Effects in Animal Models
The effects of Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, making the compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of Ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s effectiveness in different cellular environments .
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropyl-6-ethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-7-10(12(15)16-4-2)14-11(13-9)8-5-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFLZILRVALTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490378.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)

![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)


![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)

